molecular formula C7H15NO B14900234 3,4-Dimethylpiperidin-4-ol

3,4-Dimethylpiperidin-4-ol

Cat. No.: B14900234
M. Wt: 129.20 g/mol
InChI Key: HWLFFLCRXODCCY-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidin-4-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 3rd and 4th positions of the piperidine ring and a hydroxyl group at the 4th position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylpiperidin-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dimethylpiperidine with ethanol to obtain an ethanol solution of 2,5-dimethylpiperidine. This solution is then reacted with hydrochloric acid under heating to generate the hydrochloride salt of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3,4-Dimethylpiperidin-4-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, derivatives of piperidin-4-ol have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells . The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, while its lipophilic groups enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperidin-4-ol: Similar structure but with different methyl group positions.

    3,5-Dimethylpiperidin-4-ol: Another derivative with methyl groups at different positions.

    1-Boc-4-hydroxy-3,3-dimethylpiperidine: A protected derivative used in organic synthesis.

Uniqueness

3,4-Dimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist makes it particularly valuable in medicinal chemistry research.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,4-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6,2)9/h6,8-9H,3-5H2,1-2H3

InChI Key

HWLFFLCRXODCCY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(C)O

Origin of Product

United States

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